N-Methylacetamide-d3-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

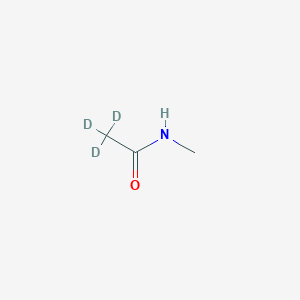

2,2,2-trideuterio-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLUUHNLEMFGTQ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

76.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of N-Methylacetamide-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylacetamide-d3 (NMA-d3) is the deuterated isotopologue of N-Methylacetamide (NMA), a simple amide that serves as a fundamental model for the peptide bond in biomolecular research. The substitution of three hydrogen atoms with deuterium (B1214612) on the N-methyl group makes it a valuable tool in various scientific disciplines, particularly in drug development and mechanistic studies. Its primary application lies in its use as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), where its distinct mass allows for precise differentiation from its non-deuterated counterpart. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for N-Methylacetamide-d3.

Chemical Properties

The introduction of deuterium atoms has a negligible effect on the chemical reactivity of N-Methylacetamide but results in a slight increase in its molecular weight and subtle changes in its physical properties. The key chemical and physical properties are summarized in the table below. Data for the non-deuterated analogue, N-Methylacetamide, is provided for comparison.

| Property | N-Methylacetamide-d3 | N-Methylacetamide | Reference |

| Molecular Formula | C₃H₄D₃NO | C₃H₇NO | [1] |

| Molecular Weight | 76.11 g/mol | 73.09 g/mol | [1] |

| Melting Point | ~28 °C | 28 °C | [2] |

| Boiling Point | ~206 °C | 204-206 °C | [1][3] |

| Density | ~0.9 g/cm³ | 0.957 g/mL at 25 °C | [1][4] |

| Solubility | Soluble in water, ethanol, benzene, ether, chloroform (B151607). Insoluble in petroleum ether. | Soluble in water, ethanol, benzene, ether, chloroform. Insoluble in petroleum ether. | [3] |

| LogP | -1.05 | -1.05 | [1] |

Chemical Structure

The chemical structure of N-Methylacetamide-d3 is identical to that of N-Methylacetamide, with the exception of the isotopic substitution on the N-methyl group. The molecule consists of an acetyl group bonded to a deuterated methylamino group.

Structural Representation

Caption: 2D structure of N-Methylacetamide-d3.

Experimental Protocols

Synthesis of N-Methylacetamide-d3

A common method for the synthesis of N-Methylacetamide is the reaction of methylamine (B109427) with acetic anhydride (B1165640).[5] For the synthesis of N-Methylacetamide-d3, deuterated methylamine (CD₃NH₂) is used as a starting material.

Reaction:

(CH₃CO)₂O + CD₃NH₂ → CH₃CONHCD₃ + CH₃COOH

Materials:

-

Acetic anhydride

-

Methylamine-d3 (CD₃NH₂)

-

Anhydrous diethyl ether

-

Sodium sulfate (B86663) (anhydrous)

Procedure:

-

Dissolve methylamine-d3 in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask should be cooled in an ice bath.

-

Slowly add acetic anhydride dropwise to the stirred solution. An exothermic reaction will occur. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid byproduct.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and remove the diethyl ether by rotary evaporation.

-

The resulting crude N-Methylacetamide-d3 can be further purified by distillation under reduced pressure.

Caption: Workflow for the synthesis of N-Methylacetamide-d3.

Analytical Characterization

NMR spectroscopy is used to confirm the structure and isotopic purity of N-Methylacetamide-d3.

Sample Preparation:

-

Accurately weigh 5-10 mg of the synthesized N-Methylacetamide-d3.

-

Dissolve the sample in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.

¹H NMR Spectroscopy Protocol:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

Parameters:

-

Number of scans: 16

-

Relaxation delay (d1): 5 s

-

Pulse width: 90°

-

-

Expected Spectrum: A singlet corresponding to the acetyl protons (CH₃) will be observed around δ 2.0 ppm. A broad singlet for the N-H proton will be seen around δ 6.0-7.0 ppm. The signal for the N-methyl group will be absent due to deuteration.

²H (Deuterium) NMR Spectroscopy Protocol:

-

Instrument: NMR spectrometer equipped for deuterium detection.

-

Solvent: Non-deuterated chloroform (CHCl₃).

-

Parameters: Optimized for deuterium nucleus.

-

Expected Spectrum: A singlet corresponding to the deuterated methyl group (CD₃) will be observed at a chemical shift similar to the N-methyl protons in the non-deuterated compound (around δ 2.8 ppm).

IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation:

-

KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin pellet.

-

Thin Film Method: Melt a small amount of the sample between two salt plates (e.g., NaCl or KBr).

IR Spectroscopy Protocol:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Expected Spectrum:

-

N-H Stretch: A peak around 3300 cm⁻¹ (secondary amide).[6]

-

C=O Stretch (Amide I band): A strong absorption between 1680-1630 cm⁻¹.[6]

-

N-H Bend (Amide II band): A peak near 1550 cm⁻¹.[6]

-

C-D Stretch: The C-D stretching vibrations will appear at a lower frequency than C-H stretches, typically in the range of 2200-2000 cm⁻¹.

-

Mass spectrometry is used to determine the molecular weight and confirm the isotopic incorporation.

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Dilute the solution to an appropriate concentration (e.g., 1 µg/mL).

Mass Spectrometry Protocol:

-

Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Mode: Positive ion mode.

-

Expected Spectrum: The molecular ion peak [M+H]⁺ will be observed at m/z 77.1, corresponding to the protonated N-Methylacetamide-d3. The mass spectrum of the non-deuterated compound would show a molecular ion peak at m/z 74.1.

References

An In-depth Technical Guide to the Physical Characteristics of Deuterated N-Methylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and spectroscopic properties of various deuterated isotopologues of N-Methylacetamide (NMA), a crucial model compound in biophysical chemistry and drug development. Understanding the effects of deuteration on the physicochemical characteristics of NMA is paramount for its application in fields such as protein folding, peptide structure analysis, and pharmacokinetic studies.

Core Physical Properties

Deuteration, the substitution of hydrogen with its heavier isotope deuterium (B1214612), can subtly alter the physical properties of a molecule. These changes, summarized below, are critical for the accurate design and interpretation of experiments involving deuterated NMA.

Quantitative Data Summary

The following tables provide a consolidated summary of the key physical properties for non-deuterated N-Methylacetamide and its common deuterated analogues.

Table 1: General Physical Properties

| Property | N-Methylacetamide (Non-deuterated) | N-Methylacetamide-d3 (CD₃CONHCH₃) | N-(Trideuteromethyl)acetamide (CH₃CON(H)CD₃) | N-Methylacetamide-d7 (CD₃CONDCD₃) |

| CAS Number | 79-16-3[1][2][3] | 3669-69-0[4] | 3669-71-4[5] | 3669-74-7 |

| Molecular Formula | C₃H₇NO[1][2][3] | C₃H₄D₃NO[6] | C₃H₄D₃NO[6] | C₃D₇NO[7] |

| Molecular Weight ( g/mol ) | 73.09[3][8] | 76.11[4][9] | 76.11[5] | 80.14[7][10] |

| Appearance | Colorless solid[2][11] | Colorless liquid[4] | Colorless liquid[5] | - |

| Melting Point (°C) | 26-28[1][2][3][8] | Not explicitly available, likely similar to non-deuterated form | Not explicitly available | 26-28 |

| Boiling Point (°C at 760 mmHg) | 204-206[1][2][3] | 206.0 ± 0.0[4][5] | 206.0 ± 0.0[5] | 204-206 |

| Density (g/mL at 25 °C) | 0.957[2][3] | 0.9 ± 0.1[4][5] | 0.9 ± 0.1[5] | 1.05 |

| Refractive Index (n20/D) | 1.433[2][3] | 1.383[4] | 1.383[5] | 1.429 |

Spectroscopic Characteristics

The substitution of hydrogen with deuterium significantly impacts the vibrational and magnetic resonance spectra of NMA, providing a powerful tool for structural and dynamic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuteration is a fundamental technique in NMR spectroscopy, used to simplify spectra and probe specific molecular environments. In ¹H NMR, the substitution of a proton with a deuteron (B1233211) (which is not observed in ¹H NMR) leads to the disappearance of the corresponding signal.

¹H NMR of Non-deuterated N-Methylacetamide:

-

A singlet corresponding to the acetyl methyl protons (CH₃-C=O).

-

A doublet corresponding to the N-methyl protons (CH₃-N), coupled to the amide proton.

-

A broad signal for the amide proton (N-H).

Effect of Deuteration:

-

N-deuterated NMA (NMA-d1): The N-H signal disappears, and the N-methyl proton signal collapses from a doublet to a singlet due to the absence of coupling.

-

N-methylacetamide-d3 (acetyl-d3): The acetyl methyl proton singlet disappears.

-

N-(trideuteromethyl)acetamide: The N-methyl proton doublet disappears.

-

N-methylacetamide-d7 (perdeuterated): All proton signals are absent.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is highly sensitive to isotopic substitution. The increased mass of deuterium leads to a downshift in the vibrational frequencies of modes involving the substituted hydrogen atom. This isotopic shift is particularly useful for assigning complex vibrational spectra.

Key vibrational modes affected by deuteration include:

-

Amide A (N-H stretch): This band, typically around 3300 cm⁻¹, shifts significantly to a lower frequency upon N-deuteration (to the Amide A' band).

-

Amide I (C=O stretch): This band is less affected by N-deuteration but can show small shifts due to changes in vibrational coupling.

-

Amide II (N-H in-plane bend and C-N stretch): This mode is highly sensitive to N-deuteration. The Amide II band disappears and is replaced by the Amide II' band at a lower frequency, which has a greater C-N stretching character.[12]

-

Amide III (C-N stretch and N-H in-plane bend): This band is also significantly affected by N-deuteration.

-

C-H stretching and bending modes: Deuteration of the methyl groups leads to the appearance of C-D stretching and bending modes at lower frequencies than their C-H counterparts.

Experimental Protocols

The following sections provide generalized methodologies for the synthesis, purification, and characterization of deuterated N-Methylacetamide. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and desired isotopic purity.

Synthesis of Deuterated N-Methylacetamide

3.1.1 Synthesis of N-deuterated N-Methylacetamide (NMA-d1)

This is the simplest deuteration, achieved through proton-deuteron exchange.

-

Materials: N-Methylacetamide, Deuterium oxide (D₂O, 99.9 atom % D).

-

Procedure:

-

Dissolve N-Methylacetamide in an excess of D₂O.

-

Stir the solution at room temperature for several hours to allow for H/D exchange at the amide nitrogen.

-

Lyophilize the solution to remove the D₂O and any residual H₂O.

-

For higher isotopic enrichment, repeat the dissolution and lyophilization steps 2-3 times with fresh D₂O.

-

3.1.2 Synthesis of N-Methylacetamide-d3 (on the acetyl group)

-

Materials: Acetic anhydride-d6 or Acetyl-d3 chloride, Methylamine (B109427).

-

Procedure:

-

Slowly add acetic anhydride-d6 or acetyl-d3 chloride to a cooled solution of methylamine in an appropriate solvent (e.g., diethyl ether or in the absence of a solvent).

-

The reaction is exothermic; maintain the temperature below 30°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Remove the solvent under reduced pressure. The resulting product can then be purified.

-

3.1.3 Synthesis of N-Methylacetamide-d7 (Perdeuterated)

-

Materials: Acetic anhydride-d6, Methylamine-d3 hydrochloride, a base (e.g., sodium deuteroxide).

-

Procedure:

-

Prepare a solution of methylamine-d3 by neutralizing methylamine-d3 hydrochloride with a strong base like sodium deuteroxide in D₂O.

-

Slowly add acetic anhydride-d6 to the cooled solution of methylamine-d3.

-

Control the temperature of the exothermic reaction.

-

After the reaction is complete, the product can be isolated and purified.

-

Purification of Deuterated N-Methylacetamide

Due to its hygroscopic nature and high solubility in water, purification requires careful handling to maintain isotopic purity.

-

Distillation: Vacuum distillation is an effective method for purifying NMA. Given the boiling points are very similar between isotopologues, this method primarily removes non-volatile impurities.

-

Recrystallization: For solid NMA, recrystallization from a suitable non-protic solvent can be employed.

-

Chromatography: While possible, care must be taken to use deuterated or aprotic solvents to avoid back-exchange, especially for N-deuterated species.

Spectroscopic Analysis Protocols

3.3.1 NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of the deuterated NMA in a suitable deuterated NMR solvent (e.g., CDCl₃, D₂O, or acetone-d6). The choice of solvent is critical to avoid interfering signals and to prevent H/D back-exchange for N-deuterated samples (use of aprotic solvents is recommended in this case).

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 300 MHz or higher for better resolution.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

Data Analysis: Integrate the peaks to determine the relative abundance of protons at different positions, which can be used to confirm the success of deuteration.

3.3.2 Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Liquid Samples: A thin film can be prepared between two KBr or NaCl plates.

-

Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

-

Instrument Parameters:

-

Spectrometer: A standard Fourier Transform Infrared spectrometer.

-

Resolution: 4 cm⁻¹.

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 32-64 for a good signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic amide bands and C-H/C-D vibrations. Compare the spectrum to that of the non-deuterated compound to identify isotopic shifts.

3.3.3 Raman Spectroscopy

-

Sample Preparation: Samples can be analyzed as neat liquids or solids in a glass capillary or NMR tube. Aqueous solutions can also be used.[13]

-

Instrument Parameters:

-

Spectrometer: A Raman spectrometer equipped with a suitable laser source.

-

Excitation Wavelength: Common sources include 532 nm, 785 nm, or UV lasers for resonance Raman studies.[12][13]

-

Laser Power: Keep the power low to avoid sample degradation.

-

Acquisition Time and Accumulations: Adjust to obtain a good signal-to-noise ratio.

-

-

Data Analysis: Similar to IR spectroscopy, analyze the positions and shifts of the vibrational bands to confirm deuteration and study its effect on molecular vibrations.

Visualizations

Molecular Structure of N-Methylacetamide

Caption: Ball-and-stick model of the trans-N-Methylacetamide molecule.

Logical Workflow for Characterization of Deuterated NMA

Caption: A logical workflow for the synthesis and characterization of deuterated N-Methylacetamide.

References

- 1. Page loading... [guidechem.com]

- 2. China N-Methylacetamide manufacturers and suppliers - hangdachem.com [hangdachem.com]

- 3. N-甲基乙酰胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. N-(2H3)Methylacetamide | CAS#:3669-71-4 | Chemsrc [chemsrc.com]

- 7. scbt.com [scbt.com]

- 8. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. calpaclab.com [calpaclab.com]

- 11. N-Methylacetamide - Wikipedia [en.wikipedia.org]

- 12. Ultraviolet resonance Raman studies of N-methylacetamide | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

N-Methylacetamide-d3: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of N-Methylacetamide-d3, a deuterated analog of N-Methylacetamide. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, applications, and relevant experimental methodologies.

Core Compound Data

N-Methylacetamide-d3 is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based quantification, due to its chemical similarity to the non-deuterated form and distinct mass.[1] Deuteration of molecules can also influence their pharmacokinetic and metabolic profiles, a phenomenon known as the kinetic isotope effect.[2][3]

| Property | Value | Reference |

| CAS Number | 3669-71-4 | [1] |

| Molecular Weight | 76.11 g/mol | [1] |

| Molecular Formula | C3H4D3NO | [1] |

Note: Several deuterated forms of N-Methylacetamide exist. The information provided here is for the d3 variant with the specified CAS number.

Applications in Research and Drug Development

The primary application of N-Methylacetamide-d3 is as an internal standard for quantitative analysis using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] In pharmacokinetic studies, deuterated compounds like N-Methylacetamide-d3 are invaluable for investigating the metabolic fate of their non-deuterated counterparts. The replacement of hydrogen with deuterium (B1214612) can slow down metabolic processes, which is a critical area of study in drug development to enhance drug efficacy and safety.[2][3]

Experimental Protocols

While specific protocols for N-Methylacetamide-d3 are proprietary to individual research labs, a general methodology for its use as an internal standard in an in vitro metabolic stability assay is outlined below. This protocol is representative of how a deuterated internal standard is employed to quantify the depletion of a parent compound in the presence of liver microsomes.

Objective: To determine the in vitro metabolic stability of a compound of interest using liver microsomes, with N-Methylacetamide-d3 as the internal standard.

Materials:

-

Compound of interest

-

N-Methylacetamide-d3 (as internal standard)

-

Liver microsomes (e.g., human, rat)

-

NADPH (cofactor)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (quenching solution)

-

UPLC/Q-TOF MS system

Procedure:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, combine the compound of interest at a final concentration of 1 µM with liver microsomes (e.g., 1 mg/mL) in a phosphate buffer solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Metabolic Reaction:

-

Add NADPH to a final concentration of 2 mM to initiate the metabolic reaction.

-

Incubate the mixture at 37°C.

-

-

Time Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the incubation mixture.

-

-

Quenching of Reaction:

-

Immediately add an equal volume of ice-cold acetonitrile containing a known concentration of N-Methylacetamide-d3 (internal standard) to each aliquot to stop the reaction.

-

-

Sample Preparation for Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Collect the supernatant and evaporate to dryness.

-

Reconstitute the residue in a suitable solvent for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the UPLC/Q-TOF MS system.

-

Monitor the depletion of the parent compound and the signal of the internal standard over time.

-

-

Data Analysis:

-

Calculate the ratio of the peak area of the compound of interest to the peak area of the N-Methylacetamide-d3 internal standard at each time point.

-

Determine the rate of metabolism and the intrinsic clearance of the compound.

-

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate the experimental workflow for the metabolic stability assay and the logical relationship of using a deuterated internal standard.

Signaling Pathways

There are no known signaling pathways directly involving N-Methylacetamide or its deuterated isotopologues. This compound is a simple amide and is not recognized as a signaling molecule in biological systems. Its utility in research is primarily as a tool for analytical chemistry and pharmacokinetic studies.

References

Solubility Profile of N-Methylacetamide-d3-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-Methylacetamide (NMA) is a polar amide that finds utility as a solvent and as an intermediate in organic synthesis, including in the pharmaceutical and agrochemical industries.[1] Its deuterated isotopologue, N-Methylacetamide-d3-1, is of particular interest in research applications such as mechanistic studies and as an internal standard in analytical methods. A thorough understanding of its solubility is critical for its effective use in these contexts. This guide aims to provide a reliable reference for the solubility of this compound in a range of common laboratory solvents.

Solubility Data

There is a lack of specific quantitative solubility data for this compound in the public domain. However, the principle of isotopic substitution suggests that the solubility of this compound will be very similar to that of N-Methylacetamide. The following table summarizes the qualitative solubility of N-Methylacetamide in various common laboratory solvents.

| Solvent Class | Solvent | Solubility | Reference |

| Polar Protic | Water | Soluble | [2][3][4] |

| Methanol | Soluble | [2] | |

| Ethanol | Soluble | [2][3][4] | |

| Polar Aprotic | Acetone | Soluble | [2][3][4] |

| Dimethyl Sulfoxide (DMSO) | Miscible | Inferred from polarity | |

| Acetonitrile | Miscible | Inferred from polarity | |

| Nonpolar Aprotic | Benzene | Soluble | [3][4][5] |

| Toluene | Soluble | Inferred from Benzene solubility | |

| Diethyl Ether | Soluble | [3][4][5] | |

| Hexane | Insoluble | [4] | |

| Halogenated | Chloroform | Soluble | [3][4][5] |

| Dichloromethane | Soluble | Inferred from Chloroform solubility |

Note: "Soluble" indicates that the compound dissolves to a significant extent, while "Insoluble" indicates negligible dissolution. "Miscible" refers to liquids that are completely soluble in each other in all proportions.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid organic compound like this compound in a given solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the solute.

Materials and Equipment

-

This compound (solute)

-

Selected solvents of appropriate purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure

-

Preparation of Solvent: Ensure the selected solvent is pure and degassed if necessary.

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Dissolution: Add a known volume of the solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker or water bath. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. Avoid disturbing the undissolved solid.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered, saturated solution to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as g/L or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Conclusion

While specific solubility data for this compound is not extensively reported, its solubility profile can be reliably inferred from its non-deuterated counterpart, N-Methylacetamide. It exhibits good solubility in a range of polar and some nonpolar organic solvents, with the notable exception of alkanes like hexane. For precise quantitative measurements, the provided experimental protocol offers a robust framework for researchers in various scientific and industrial settings. This guide serves as a valuable resource for handling and utilizing this compound in laboratory applications.

References

Navigating the Isotopic Landscape: A Technical Guide to the Purity and Enrichment of N-Methylacetamide-d3

For researchers, scientists, and professionals in drug development, the precise characterization of isotopically labeled compounds is paramount for data integrity and experimental reproducibility. This technical guide provides an in-depth exploration of the isotopic purity and enrichment of N-Methylacetamide-d3, a crucial tool in pharmacokinetic and metabolic studies.

This document outlines the synthesis, quality control, and analytical methodologies for N-Methylacetamide-d3, with a focus on N-Methylacetamide-2,2,2-d3. It offers detailed experimental protocols and data presentation to facilitate its effective use in a laboratory setting.

Understanding N-Methylacetamide-d3: Nomenclature and Isotopomers

N-Methylacetamide (NMA) is an amide with the chemical formula CH₃CONHCH₃. Deuterated N-Methylacetamide, denoted as N-Methylacetamide-d3, can exist as different isotopomers depending on the position of the deuterium (B1214612) atoms. The most commonly utilized and commercially available form is N-Methylacetamide-2,2,2-d3 (CAS: 3669-69-0) , where three deuterium atoms replace the hydrogen atoms on the acetyl methyl group. Another commercially available isomer is N-Methylacetamide-N-d1 (CAS: 3669-70-3) , where a single deuterium atom is substituted for the hydrogen on the nitrogen atom. The ambiguous term "N-Methylacetamide-d3-1" likely refers to one of these isomers, and for the purpose of this guide, we will primarily focus on the d3 variant.

Isotopic Purity and Enrichment: A Quantitative Overview

The utility of a deuterated standard is directly linked to its isotopic purity and enrichment. Isotopic purity refers to the percentage of the molecule that contains the desired isotopic label, while chemical purity indicates the proportion of the target compound relative to any impurities.

Commercially available N-Methylacetamide-2,2,2-d3 typically exhibits high isotopic and chemical purity, as summarized in the table below.

| Parameter | Typical Specification |

| Isotopic Purity (atom % D) | ≥ 96% |

| Chemical Purity | ≥ 98% |

| Molecular Formula | C₃D₃H₄NO |

| Molecular Weight | 76.11 |

| CAS Number | 3669-69-0 |

Experimental Protocols: Synthesis and Analysis

Synthesis of N-Methylacetamide-2,2,2-d3

The synthesis of N-Methylacetamide-2,2,2-d3 involves the reaction of a deuterated acetyl source with methylamine (B109427). A common laboratory-scale method is the acylation of methylamine using deuterated acetic anhydride (B1165640) or acetyl chloride.

Materials:

-

Acetic anhydride-d6 (or Acetyl chloride-d3)

-

Methylamine (solution in a suitable solvent, e.g., THF or water)

-

Anhydrous diethyl ether

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (B86663) (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylamine in a suitable solvent and cool the flask in an ice bath.

-

Slowly add a stoichiometric equivalent of acetic anhydride-d6 (or acetyl chloride-d3) dropwise to the cooled methylamine solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize any excess acid.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude N-Methylacetamide-2,2,2-d3.

-

Further purification can be achieved by distillation or chromatography if required.

Determination of Isotopic Purity and Enrichment

The isotopic enrichment of N-Methylacetamide-d3 is critical for its function as an internal standard. The two primary analytical techniques for this determination are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the isotopic labeling position and quantifying the isotopic enrichment.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Procedure:

-

Accurately weigh a sample of N-Methylacetamide-d3 and dissolve it in a known volume of a deuterated solvent containing a known internal standard (e.g., tetramethylsilane, TMS).

-

Acquire a ¹H NMR spectrum. The absence or significant reduction of the signal corresponding to the acetyl methyl protons (around 2.0 ppm) confirms successful deuteration. The residual proton signal can be integrated against the N-methyl proton signal (around 2.8 ppm) to calculate the isotopic enrichment.

-

Acquire a ¹³C NMR spectrum. The carbon of the CD₃ group will appear as a multiplet due to coupling with deuterium, confirming the position of the label.

GC-MS provides a highly sensitive method for determining the relative abundance of different isotopologues.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)

-

Autosampler

Procedure:

-

Prepare a dilute solution of N-Methylacetamide-d3 in a volatile organic solvent (e.g., methanol (B129727) or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

-

The GC oven temperature program should be optimized to achieve good separation of N-Methylacetamide from any potential impurities.

-

The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range that includes the molecular ions of both the deuterated and non-deuterated N-Methylacetamide.

-

The isotopic enrichment is calculated by comparing the peak areas of the molecular ions of the deuterated (m/z 76) and non-deuterated (m/z 73) species in the mass spectrum.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows for the synthesis and quality control of N-Methylacetamide-d3.

Caption: A simplified workflow for the synthesis of N-Methylacetamide-2,2,2-d3.

Caption: The quality control workflow for assessing the purity of N-Methylacetamide-d3.

Applications in Drug Development

N-Methylacetamide-d3 is primarily used as an internal standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its key advantages include:

-

Co-elution with the Analyte: The deuterated standard has nearly identical chromatographic behavior to the non-labeled analyte, ensuring it experiences similar matrix effects during ionization.

-

Correction for Variability: It effectively corrects for variations in sample preparation, injection volume, and instrument response.

-

Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly enhances the accuracy and precision of quantitative methods.

The choice of a high-purity, well-characterized deuterated standard like N-Methylacetamide-d3 is a critical step in the development of robust and reliable bioanalytical methods, ultimately contributing to the integrity of pharmacokinetic and drug metabolism data in the drug development pipeline.

References

A Technical Guide to N-Methylacetamide-d3-1 for Researchers and Drug Development Professionals

Introduction

N-Methylacetamide-d3-1 (NMA-d3-1) is a deuterated isotopologue of N-Methylacetamide, a versatile organic compound. In the realm of advanced scientific research and pharmaceutical development, stable isotope-labeled compounds like NMA-d3-1 are indispensable tools. Their utility stems from the fact that their chemical properties are nearly identical to their non-deuterated counterparts, yet their increased mass allows for easy detection and differentiation by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This technical guide provides a comprehensive overview of this compound, including its suppliers, purchasing options, and detailed experimental protocols for its application as an internal standard in quantitative analyses.

Supplier and Purchasing Options for this compound

The acquisition of high-purity this compound is critical for reliable and reproducible experimental outcomes. Several reputable chemical suppliers offer this compound. The following table summarizes the available quantitative data from various suppliers to facilitate a comparative analysis for procurement.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| MedchemExpress | 3669-69-0 | C₃H₄D₃NO | 76.11 | Not specified | Inquire |

| C/D/N Isotopes Inc. | 3669-69-0 | CD₃CONHCH₃ | 76.11 | min 96 atom% D | 1 g |

| Santa Cruz Biotechnology | 3669-69-0 | CD₃CONHCH₃ | 76.11 | Isotope purity: 96% | Inquire |

| Medical Isotopes, Inc. | 3669-69-0 | C₃H₄D₃NO | 76.11 | Not specified | Inquire |

Note: Pricing information is subject to change and is best obtained directly from the suppliers' websites.

Experimental Protocols: Application as an Internal Standard

This compound is primarily utilized as an internal standard in quantitative analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] The addition of a known quantity of the deuterated standard to a sample allows for accurate quantification of the unlabeled analyte by correcting for variations in sample preparation, injection volume, and instrument response.

Protocol for Quantitative Analysis using LC-MS/MS

This protocol provides a general workflow for the use of this compound as an internal standard for the quantification of N-Methylacetamide in a biological matrix.

Materials:

-

N-Methylacetamide (analyte)

-

This compound (internal standard)

-

LC-MS grade water

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Biological matrix (e.g., plasma, urine, tissue homogenate)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL primary stock solution of N-Methylacetamide in a suitable solvent (e.g., 50% methanol).

-

Prepare a 1 mg/mL primary stock solution of this compound in the same solvent.

-

-

Preparation of Working Solutions:

-

Prepare a series of calibration standards by spiking known concentrations of the N-Methylacetamide stock solution into the biological matrix.

-

Prepare a working internal standard solution (e.g., 100 ng/mL) of this compound in LC-MS grade water.

-

-

Sample Preparation:

-

To a 100 µL aliquot of the sample (calibration standard or unknown), add a fixed volume (e.g., 10 µL) of the working internal standard solution.

-

Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile.

-

Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Develop a suitable LC method for the separation of N-Methylacetamide.

-

Optimize the mass spectrometer parameters for the detection of both N-Methylacetamide and this compound using multiple reaction monitoring (MRM).

-

Analyze the prepared samples.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.

-

Determine the concentration of N-Methylacetamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Experimental Workflow for LC-MS/MS Quantification

Caption: Workflow for quantitative analysis using this compound as an internal standard in LC-MS/MS.

Protocol for Quantitative Analysis using NMR Spectroscopy

This protocol outlines the general steps for using this compound as an internal standard for quantitative NMR (qNMR) analysis.

Materials:

-

N-Methylacetamide (analyte)

-

This compound (internal standard) of known high purity

-

Deuterated NMR solvent (e.g., D₂O, CDCl₃)

-

High-precision analytical balance

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of the N-Methylacetamide sample.

-

Accurately weigh a known amount of the this compound internal standard.

-

Dissolve both the sample and the internal standard in a precise volume of the chosen deuterated NMR solvent in an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum of the sample.

-

Ensure that the relaxation delay (d1) is sufficiently long (typically 5-7 times the longest T1 relaxation time of the signals of interest) to allow for complete relaxation of all protons, which is crucial for accurate integration.

-

Use a sufficient number of scans to achieve a high signal-to-noise ratio for both the analyte and internal standard signals.

-

-

Data Processing and Analysis:

-

Process the acquired spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the well-resolved signals corresponding to the analyte and the internal standard.

-

The concentration of the analyte can be calculated using the following formula:

Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Mass_IS / MW_IS) * (MW_analyte / Mass_analyte) * Purity_IS

Where:

-

Integral = Integrated area of the signal

-

N_protons = Number of protons giving rise to the integrated signal

-

Mass = Mass of the substance

-

MW = Molecular weight

-

Purity = Purity of the internal standard

-

Experimental Workflow for qNMR Quantification

Caption: Workflow for quantitative analysis using this compound as an internal standard in qNMR.

Signaling Pathways and Logical Relationships

At present, there is no publicly available information detailing specific signaling pathways directly involving this compound. Its primary role in research is that of an analytical tool rather than a bioactive molecule that modulates cellular signaling. The logical relationship of its use is centered on the principles of isotope dilution for accurate quantification, as depicted in the experimental workflows above.

This compound is a valuable tool for researchers, scientists, and drug development professionals engaged in quantitative studies. Its commercial availability from several suppliers and its straightforward application as an internal standard in powerful analytical techniques like LC-MS and NMR make it an essential component of the modern analytical laboratory. The detailed protocols and workflows provided in this guide are intended to facilitate the successful implementation of this compound in your research endeavors, ultimately contributing to the generation of high-quality, reliable data.

References

N-Methylacetamide-d3-1: A Comprehensive Health and Safety Guide for Laboratory Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the health and safety data, handling protocols, and emergency procedures for N-Methylacetamide-d3-1 (CAS No: 3669-71-4). Given that specific safety data for the deuterated form is limited, this guide primarily relies on the established data for the parent compound, N-Methylacetamide (CAS No: 79-16-3), a common and accepted practice in safety assessments for isotopically labeled compounds.[1][2]

This compound is classified as a reproductive toxicant and requires careful handling to minimize exposure.[1][3] Adherence to the protocols outlined in this guide is critical for ensuring the safety of all laboratory personnel.

Core Safety & Physical Data

The following tables summarize the key quantitative data for N-Methylacetamide. This information is essential for risk assessment and the implementation of appropriate safety controls.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₃H₄D₃NO | [1] |

| Molecular Weight | 76.12 g/mol | [4] (Calculated) |

| Appearance | Colorless solid or liquid | [1][3][5] |

| Melting Point | 26 - 28 °C (78.8 - 82.4 °F) | [5] |

| Boiling Point | 204 - 206 °C (399.2 - 402.8 °F) | [5] |

| Density | 0.957 g/mL at 25 °C | [5] |

| Flash Point | 116 °C (240.8 °F) | [1][6] |

| Autoignition Temp. | 490 °C (914 °F) | [1][6] |

| Vapor Pressure | 2 hPa @ 20 °C | [7] |

| Solubility | Soluble in water, ethanol, ether, acetone, chloroform, and benzene. | [3][5] |

| logP (Octanol/Water) | -1.05 | [4][8] |

Table 2: Toxicological Data

| Endpoint | Value / Observation | Species | Source(s) |

| Acute Oral Toxicity (LD50) | 5000 mg/kg | Rat | [1][6][9] |

| Reproductive Toxicity | Category 1B: H360 - May damage fertility or the unborn child. | Human (Presumed) | [1][3][8] |

| Skin Corrosion/Irritation | May cause skin irritation. | Rabbit | [1][6][8] |

| Serious Eye Damage/Irritation | May cause eye irritation. | Rabbit | [1][6][8] |

| Inhalation Hazard | May be harmful if inhaled; may cause respiratory tract irritation. | Not Specified | [1][6] |

| Ingestion Hazard | May be harmful if swallowed; may cause gastrointestinal irritation. | Not Specified | [6] |

| Mutagenicity | Genotoxicity observed in vitro (hamster ovary, mouse cells). | Hamster, Mouse | [1] |

| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65. | Not Applicable | [1][6] |

Experimental Protocols and Procedures

Strict adherence to the following protocols is mandatory when working with this compound.

Handling and Storage

-

Handling :

-

Always handle in a well-ventilated area, preferably within a certified chemical fume hood.[6][10]

-

Avoid all personal contact, including inhalation of vapors or mists and contact with skin and eyes.[1][10][11]

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[7][8]

-

Wash hands and any exposed skin thoroughly after handling.[6]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[10]

-

-

Storage :

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][5][6]

-

Keep containers tightly closed when not in use.[6]

-

Store locked up in an area accessible only to qualified or authorized personnel.[7][8][12]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[13]

-

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical step in preventing exposure. The logical workflow below should be followed to determine the necessary level of protection.

Caption: PPE selection workflow for this compound.

Emergency Procedures

-

Spill Response :

-

Evacuate personnel from the immediate area and move upwind.[10][11]

-

Ensure adequate ventilation.[6]

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[1][8]

-

Sweep or scoop up the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.[6][8]

-

-

First Aid Measures :

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][6]

-

Skin Contact : Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[6][8]

-

Inhalation : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[1][6]

-

Ingestion : Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][6][8]

-

Safe Handling Workflow

The following diagram illustrates the standard operating procedure for safely handling this compound from procurement to disposal.

Caption: Standard operating procedure for this compound.

By implementing these guidelines, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and maintain a safe laboratory environment. Always consult your institution's specific safety policies and the most recent Safety Data Sheet before beginning any work.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. N-(2H3)Methylacetamide | CAS#:3669-71-4 | Chemsrc [chemsrc.com]

- 3. N-Methylacetamide - Wikipedia [en.wikipedia.org]

- 4. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. China N-Methylacetamide manufacturers and suppliers - hangdachem.com [hangdachem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. echemi.com [echemi.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. hpc-standards.com [hpc-standards.com]

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of N-Methylacetamide

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for N-Methylacetamide. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents quantitative ¹H and ¹³C NMR data in structured tables, details of the experimental protocols used for data acquisition, and visualizations of the molecular structure and analytical workflow.

Disclaimer: The following data pertains to the non-deuterated isotopologue, N-Methylacetamide. No publicly available NMR spectral data was found for N-Methylacetamide-d3-1. The interpretation of spectra for a deuterated version would differ based on the position of the deuterium (B1214612) atoms.

Introduction to N-Methylacetamide NMR Spectroscopy

N-Methylacetamide (NMA) is a simple amide with the chemical formula C₃H₇NO. Its straightforward structure provides a clear example for illustrating fundamental principles of ¹H and ¹³C NMR spectroscopy. The molecule contains three distinct carbon environments and three distinct proton environments, leading to relatively simple and interpretable spectra. Understanding the NMR characteristics of NMA is crucial for its identification, purity assessment, and for studying its interactions in various chemical and biological systems.

Quantitative ¹H and ¹³C NMR Spectral Data

The following tables summarize the chemical shifts (δ) for the proton and carbon nuclei of N-Methylacetamide, as reported in publicly available datasets.

Table 1: ¹H NMR Spectral Data for N-Methylacetamide

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Solvent | Spectrometer Frequency | Reference |

| -C(=O)CH₃ | 1.98 | Singlet | CDCl₃ | 90 MHz | [1][2] |

| -NHCH₃ | 2.76 - 2.81 | Doublet | CDCl₃ | 90 MHz | [1][2] |

| -NH | 6.4 | Broad Singlet | CDCl₃ | Not Specified | [2] |

Table 2: ¹³C NMR Spectral Data for N-Methylacetamide

| Assignment | Chemical Shift (δ) in ppm | Solvent | Spectrometer Frequency | Reference |

| -C(=O)CH₃ | 22.74 | CDCl₃ | 25.16 MHz | [1] |

| -NHCH₃ | 26.23 | CDCl₃ | 25.16 MHz | [1] |

| -C=O | 171.77 | CDCl₃ | 25.16 MHz | [1] |

Experimental Protocols

The presented NMR data was acquired using standard one-dimensional NMR techniques.

Instrumentation:

-

¹H NMR data was obtained using a JEOL spectrometer operating at a frequency of 90 MHz.[1]

-

¹³C NMR data was acquired on a Varian spectrometer with a frequency of 25.16 MHz.[1]

Sample Preparation and Solvent:

-

The sample of N-Methylacetamide was dissolved in deuterated chloroform (B151607) (CDCl₃) for all cited spectra.[1][2][3][4]

Data Acquisition and Processing:

-

Standard pulse sequences for ¹H and ¹³C NMR were utilized. The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

Visualizations

To further elucidate the relationships between the molecular structure and the spectral data, as well as the general workflow of an NMR experiment, the following diagrams are provided.

Caption: Molecular structure of N-Methylacetamide with corresponding ¹H and ¹³C NMR chemical shift assignments.

Caption: A simplified workflow diagram illustrating the key steps in an NMR experiment.

References

The Peptide Bond in Miniature: An In-depth Technical Guide to N-Methylacetamide as a Core Model

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylacetamide (NMA), a simple yet powerful molecule, has long served as a cornerstone for understanding the complexities of the peptide bond, the fundamental linkage in proteins. Its structural and chemical simplicity allows for detailed experimental and theoretical investigation, providing invaluable insights into hydrogen bonding, conformational dynamics, and solvation effects that govern protein structure and function. This technical guide provides a comprehensive overview of the pivotal role of NMA in peptide science, detailing its physicochemical properties, spectroscopic signatures, and the experimental and computational methodologies used to study it. This document is intended to be a resource for researchers utilizing NMA as a model system in fields ranging from fundamental biophysics to drug discovery and development.

Introduction: Why N-Methylacetamide?

The peptide bond (C-N) is the covalent bond that links amino acids together in a polypeptide chain. Its unique properties, including planarity, partial double-bond character, and the ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group), are critical determinants of protein secondary and tertiary structure. N-Methylacetamide (CH₃CONHCH₃) encapsulates this essential functionality in a small, easily studied molecule.[1] By isolating the peptide linkage from the complexities of amino acid side chains, NMA allows for a focused investigation of the intrinsic properties of the peptide backbone.

This guide will delve into the structural, spectroscopic, and thermodynamic properties of NMA, providing both the foundational data and the detailed methodologies for its study.

Physicochemical and Structural Properties

N-Methylacetamide is a colorless, crystalline solid at room temperature, exhibiting properties that make it an excellent solvent and a subject for studying intermolecular interactions.[2][3] Its high dielectric constant and ability to form strong hydrogen bonds are central to its role as a peptide model.[2]

Table 1: Physicochemical Properties of N-Methylacetamide

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇NO | [2] |

| Molar Mass | 73.095 g·mol⁻¹ | [2] |

| Melting Point | 27–30.6 °C | [2] |

| Boiling Point | 206–208 °C | [2] |

| Density | 0.94 g·cm⁻³ | [2] |

| Dielectric Constant | 191.3 (at 32 °C) | [2] |

The geometry of the peptide bond in NMA has been extensively studied, revealing its characteristic planarity due to resonance delocalization. The trans conformation is significantly more stable than the cis form.[4]

Table 2: Key Structural Parameters of trans-N-Methylacetamide

| Parameter | Bond Length (Å) | Bond Angle (°) | Reference(s) |

| C=O | 1.23 | - | [5] |

| C-N | 1.38 | - | [5] |

| N-C(methyl) | 1.46 | - | [5] |

| C-C(methyl) | 1.52 | - | [5] |

| N-H | 1.02 | - | [6] |

| C-N-H | - | 118 | [4] |

| C-N-C | - | 121.8 | [5] |

| O=C-N | - | 122 | [4] |

Spectroscopic Characterization

Spectroscopy is a primary tool for probing the structure and environment of the peptide bond, and NMA has been a benchmark molecule for developing and validating these techniques.

Vibrational Spectroscopy (FT-IR and Raman)

Infrared (IR) and Raman spectroscopy are particularly sensitive to the vibrational modes of the amide group. The "amide bands" (Amide I, II, and III) are characteristic fingerprints that report on conformation and hydrogen bonding.[7][8]

Table 3: Characteristic Amide Vibrational Frequencies for N-Methylacetamide

| Amide Band | Approximate Frequency (cm⁻¹) (Liquid NMA) | Primary Vibrational Motion | Reference(s) |

| Amide A | ~3300 | N-H stretch | [7] |

| Amide I | ~1650 | C=O stretch | [7][8] |

| Amide II | ~1565 | N-H in-plane bend, C-N stretch | [8] |

| Amide III | ~1300 | C-N stretch, N-H in-plane bend | [8] |

Experimental Protocol: FT-IR Spectroscopy of NMA

-

Sample Preparation:

-

Liquid/Solution: For neat liquid NMA (above its melting point), a small drop can be placed between two KBr or CaF₂ plates. For solutions, a liquid cell with a defined path length is used. The solvent should be transparent in the spectral region of interest (e.g., CCl₄).

-

Solid (KBr Pellet): Grind 1-2 mg of NMA with ~100 mg of dry KBr powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer (or the solvent-filled cell).

-

Place the sample in the beam path and record the sample spectrum.

-

Typical parameters: 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, 32-64 scans.

-

-

Data Processing:

-

The sample spectrum is ratioed against the background to produce the absorbance spectrum.

-

Perform baseline correction and normalization as needed.

-

Experimental Protocol: Raman Spectroscopy of NMA

-

Sample Preparation:

-

Liquid/Solution: Place the liquid or solution in a glass capillary tube or NMR tube.

-

Solid: A small amount of crystalline NMA can be placed directly on a microscope slide.

-

-

Data Acquisition:

-

Focus the laser (e.g., 532 nm or 785 nm) on the sample.

-

Collect the scattered light using a suitable objective and spectrometer.

-

Acquisition time and laser power should be optimized to maximize signal without causing sample degradation.

-

-

Data Processing:

-

Remove cosmic rays and perform baseline correction.

-

The spectrum is typically plotted as intensity versus Raman shift (cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms. For NMA, ¹H and ¹³C NMR are used to study its conformation and the kinetics of cis-trans isomerization.

Table 4: Typical ¹H and ¹³C Chemical Shifts for trans-N-Methylacetamide (in CDCl₃)

| Nucleus | Group | Chemical Shift (ppm) | Reference(s) |

| ¹H | N-H | ~6.0-7.0 (broad) | [9] |

| ¹H | N-CH₃ | ~2.8 | [10] |

| ¹H | C-CH₃ | ~2.0 | [10] |

| ¹³C | C=O | ~171 | [10] |

| ¹³C | N-CH₃ | ~26 | [10] |

| ¹³C | C-CH₃ | ~23 | [10] |

Hydrogen Bonding and Solvation

The ability of the peptide bond to form hydrogen bonds is fundamental to protein structure. NMA serves as an excellent model to study these interactions, both in self-association (forming chains and cyclic dimers) and with solvent molecules like water.[1][11] The strength and geometry of these hydrogen bonds can be probed by observing shifts in the N-H and C=O stretching frequencies in vibrational spectra.[12]

The thermodynamics of NMA hydration have been studied to understand the energetics of solvating the peptide backbone.

Table 5: Thermodynamic Parameters for the Hydration of N-Methylacetamide

| Thermodynamic Parameter | Value | Reference(s) |

| Enthalpy of Hydration (ΔH°hyd) | -10.3 kcal/mol | [13] |

| Gibbs Free Energy of Hydration (ΔG°hyd) | -2.1 kcal/mol | [14] |

| Entropy of Hydration (ΔS°hyd) | -27.5 cal/mol·K | [13] |

Experimental Protocol: Isothermal Titration Calorimetry (ITC) for NMA Self-Association

-

Sample Preparation:

-

Prepare a series of NMA solutions in a non-polar, aprotic solvent (e.g., CCl₄) at various concentrations.

-

Degas all solutions thoroughly to prevent bubble formation.

-

-

ITC Experiment:

-

Fill the ITC cell with the lower concentration NMA solution and the syringe with the higher concentration solution.

-

Set the experimental temperature (e.g., 25 °C).

-

Perform a series of injections (e.g., 20 injections of 2 µL each) with sufficient time between injections for the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat evolved or absorbed during each injection.

-

Fit the resulting binding isotherm to a suitable model (e.g., a dimerization or sequential binding model) to extract the association constant (Kₐ) and enthalpy of association (ΔH).

-

Cis-Trans Isomerization

Rotation around the C-N peptide bond is restricted due to its partial double-bond character, leading to the existence of cis and trans isomers. The energy barrier for this isomerization is a key parameter in protein folding kinetics.[15][16] Temperature-dependent NMR spectroscopy is a powerful technique to measure this barrier in NMA.

Table 6: Energetics of N-Methylacetamide Cis-Trans Isomerization in Water

| Parameter | Value (kJ/mol) | Reference(s) |

| ΔG (trans → cis) | ~8 | [17] |

| ΔG‡ (trans → cis) | ~89 | [17] |

| ΔG‡ (cis → trans) | ~79 | [17] |

Experimental Protocol: Temperature-Dependent NMR for Isomerization Kinetics

-

Sample Preparation: Prepare a solution of NMA in a suitable solvent (e.g., deuterated water or DMSO-d₆).

-

NMR Data Acquisition:

-

Acquire a series of ¹H NMR spectra at different temperatures, starting from a low temperature where the signals for the cis and trans isomers are sharp and distinct, and increasing to a high temperature where they coalesce into a single broad peak.

-

Ensure the temperature has stabilized at each step before acquiring the spectrum.

-

-

Data Analysis (Coalescence Method):

-

Identify the coalescence temperature (Tc), where the two peaks merge into one.

-

At Tc, the rate constant for isomerization (k) can be calculated using the equation: k = (π * Δν) / √2 where Δν is the frequency separation of the two peaks at low temperature (in Hz).

-

The Gibbs free energy of activation (ΔG‡) can then be calculated using the Eyring equation: ΔG‡ = -RTc * ln(k * h / (kB * Tc)) where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.

-

Computational Modeling

Theoretical calculations and molecular dynamics (MD) simulations have become indispensable tools for studying NMA, providing insights that complement experimental data.

Quantum Mechanical Calculations

Density Functional Theory (DFT) and other ab initio methods are used to calculate the optimized geometry, vibrational frequencies, and energetic properties of NMA and its complexes.[7] These calculations are crucial for assigning vibrational modes observed in IR and Raman spectra.

Protocol: DFT Calculation of NMA Vibrational Frequencies (using Gaussian)

-

Input File Creation:

-

Specify the desired level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Provide the initial coordinates of the NMA molecule.

-

Use the Opt and Freq keywords to request a geometry optimization followed by a frequency calculation.

-

-

Job Execution: Run the calculation using the Gaussian software package.

-

Output Analysis:

-

Verify that the optimization converged and that there are no imaginary frequencies (indicating a true minimum).

-

The output will list the calculated vibrational frequencies and their corresponding IR and Raman intensities. These can be compared with experimental spectra.

-

Molecular Dynamics (MD) Simulations

MD simulations allow for the study of the dynamics of NMA in various environments, such as in the neat liquid or in aqueous solution.[18][19] These simulations provide a molecular-level view of hydrogen bonding networks, solvation shells, and conformational changes over time.

Protocol: MD Simulation of NMA in Water (using GROMACS)

-

System Preparation:

-

Obtain a starting structure for NMA (e.g., from a crystal structure or quantum mechanical calculation).

-

Generate a topology file for NMA using a suitable force field (e.g., AMBER or OPLS-AA).

-

Create a simulation box and solvate the NMA molecule with a water model (e.g., TIP3P or SPC/E).

-

Add ions to neutralize the system if necessary.

-

-

Energy Minimization: Perform energy minimization to remove any steric clashes.

-

Equilibration:

-

Perform a short simulation in the NVT ensemble (constant number of particles, volume, and temperature) to bring the system to the desired temperature.

-

Perform a longer simulation in the NPT ensemble (constant number of particles, pressure, and temperature) to equilibrate the density.

-

-

Production Run: Run the main simulation for the desired length of time to collect data.

-

Analysis:

-

Analyze the trajectory to calculate properties of interest, such as radial distribution functions (to study solvation structure) and hydrogen bond lifetimes.

-

Conclusion

N-Methylacetamide remains an indispensable tool in the arsenal (B13267) of biochemists, biophysicists, and medicinal chemists. Its utility as a model for the peptide bond allows for the detailed dissection of the fundamental forces and motions that dictate the behavior of proteins. The experimental and computational protocols outlined in this guide provide a framework for leveraging NMA to gain deeper insights into the principles of protein structure, dynamics, and interactions, ultimately aiding in the rational design of novel therapeutics.

References

- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. AMBER Parameter Database [amber.manchester.ac.uk]

- 5. chemistry.montana.edu [chemistry.montana.edu]

- 6. gaussian.com [gaussian.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. mdpi.com [mdpi.com]

- 10. tainstruments.com [tainstruments.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. gaussian.com [gaussian.com]

- 13. gromacs.bioexcel.eu [gromacs.bioexcel.eu]

- 14. Non-Gaussian statistics of amide I mode frequency fluctuation of N-methylacetamide in methanol solution: linear and nonlinear vibrational spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 16. Re: [AMBER] N-Methylacetamide-molecule-force field from FyD on 2012-12-26 (Amber Archive Dec 2012) [archive.ambermd.org]

- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 18. gromacs.bioexcel.eu [gromacs.bioexcel.eu]

- 19. Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

N-Methylacetamide-d3-1 in Metabolic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Deuteration in Metabolic Research

N-Methylacetamide-d3-1 (NMA-d3-1) is a deuterated isotopologue of N-Methylacetamide (NMA). In metabolic studies, stable isotope labeling is a powerful tool for tracing the fate of molecules in biological systems.[1] Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is often incorporated into drug candidates or metabolites to investigate their metabolic pathways and pharmacokinetic profiles.[1][2]

The primary application of this compound in metabolic studies is as a tracer to understand the metabolism of N-methylated compounds.[1] A key principle underpinning its use is the kinetic isotope effect (KIE) . The substitution of hydrogen with the heavier deuterium atom can lead to a slower rate of bond cleavage, particularly in reactions where C-H bond breaking is the rate-limiting step, such as N-demethylation mediated by cytochrome P450 (CYP) enzymes.[3][4] This can result in a significantly altered pharmacokinetic profile for the deuterated compound compared to its non-deuterated counterpart, often leading to increased plasma exposure and a longer half-life.[3][4]

While direct metabolic studies specifically on this compound are not extensively published, its utility can be inferred from studies on its non-deuterated form, N-Methylacetamide (NMA), and analogous deuterated compounds. NMA is a known primary metabolite of the industrial solvent N,N-Dimethylacetamide (DMAC).[5][6][7][8][9] Therefore, NMA-d3-1 can serve as an invaluable tool for investigating the metabolic pathways of DMAC and other N,N-dimethylated substances.

This guide will synthesize the known metabolism of NMA and draw parallels from studies on other deuterated N-methyl compounds to provide a comprehensive overview of the potential applications and expected metabolic behavior of NMA-d3-1.

Hypothesized Metabolic Pathway of this compound

The metabolism of N-Methylacetamide (NMA) has been documented to proceed via hydroxylation of the N-methyl group to form N-(hydroxymethyl)acetamide.[7] Based on the known metabolic pathways of N-methylated compounds and the principles of the kinetic isotope effect, a hypothesized metabolic pathway for this compound is presented below. The deuteration on the N-methyl group is expected to slow down the primary metabolic conversion.

Caption: Hypothesized metabolic pathway of this compound.

Quantitative Data: A Representative Case Study

Table 1: In Vitro Metabolic Stability in Liver Microsomes (Representative Data)

| Compound | Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Kinetic Isotope Effect (KH/KD) |

| N-Methyl Enzalutamide (B1683756) | Rat | 100 | 2.0 |

| N-Methyl-d3 Enzalutamide | Rat | 50.3 | |

| N-Methyl Enzalutamide | Human | 100 | 3.7 |

| N-Methyl-d3 Enzalutamide | Human | 27.1 |

Data adapted from a study on enzalutamide to illustrate the principle of the kinetic isotope effect.[3][4]

Table 2: In Vivo Pharmacokinetic Parameters in Rats (Representative Data)

| Parameter | N-Methyl Enzalutamide | N-Methyl-d3 Enzalutamide | % Change |

| Cmax (ng/mL) | 1000 | 1350 | +35% |

| AUC0–t (ng·h/mL) | 10000 | 20200 | +102% |

| CL/F (L/h/kg) | 1.0 | 0.5 | -50% |

| t1/2 (h) | 10 | 18 | +80% |

Data adapted from a study on enzalutamide to illustrate the principle of the kinetic isotope effect.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to study the metabolism and pharmacokinetics of this compound. These protocols are adapted from established methods for related compounds.[3][4][5]

In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of this compound in liver microsomes and to calculate the intrinsic clearance and the kinetic isotope effect.

Materials:

-

This compound

-

N-Methylacetamide (non-deuterated)

-

Pooled human and rat liver microsomes

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound and N-Methylacetamide in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine liver microsomes (final concentration 0.5 mg/mL), phosphate buffer, and the test compound (final concentration 1 µM).

-

Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Plot the natural logarithm of the percentage of remaining parent compound versus time to determine the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint = (0.693/t1/2) * (incubation volume / mg microsomal protein)).

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound after oral or intravenous administration to rodents.

Materials:

-

This compound

-

Vehicle for dosing (e.g., saline, PEG400)

-

Sprague-Dawley rats (or other suitable rodent model)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

LC-MS/MS system

Procedure:

-

Fast the animals overnight before dosing.

-

Administer a single dose of this compound to the rats via oral gavage or intravenous injection.

-

Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

-

Process the blood samples to obtain plasma by centrifugation.

-

Extract the plasma samples (e.g., by protein precipitation with acetonitrile) containing an internal standard.

-

Analyze the extracted samples by a validated LC-MS/MS method to determine the concentration of this compound and its potential metabolites.

-

Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, clearance (CL), and half-life (t1/2).

Mandatory Visualizations

Experimental Workflow for a Comparative Pharmacokinetic Study

The following diagram illustrates the typical workflow for a study comparing the pharmacokinetics of a deuterated compound and its non-deuterated analogue.

Caption: Workflow for a comparative pharmacokinetic study.

Logical Relationship: Kinetic Isotope Effect

The following diagram illustrates the logical relationship of how the kinetic isotope effect influences the metabolic fate and pharmacokinetic profile of this compound.